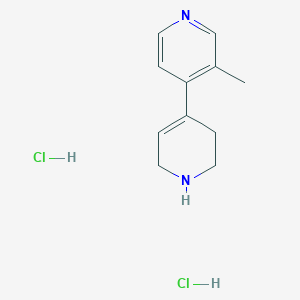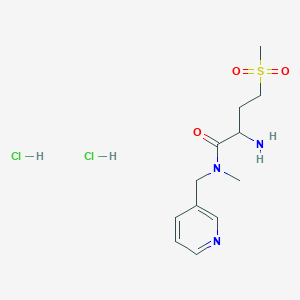![molecular formula C5H16Cl2N2O B1377480 [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride CAS No. 1443980-36-6](/img/structure/B1377480.png)
[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride
Overview
Description
[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride: is a chemical compound with the molecular formula C5H15ClN2O. It is a versatile small molecule scaffold used in various scientific research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride typically involves the reaction of 2-(propan-2-yloxy)ethanol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(Propan-2-yloxy)ethanol+Hydrazine hydrate+Hydrochloric acid→[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various hydrazine derivatives and other organic compounds.
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is also employed in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in medicine, particularly in the development of new pharmaceuticals. It is used in the synthesis of compounds with potential therapeutic effects.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It is also employed in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- [2-(Propan-2-yloxy)ethyl]hydrazine monohydrochloride
- [2-(Propan-2-yloxy)ethyl]hydrazine sulfate
- [2-(Propan-2-yloxy)ethyl]hydrazine phosphate
Uniqueness: [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride is unique due to its specific chemical structure and properties. It offers distinct advantages in terms of reactivity, stability, and versatility compared to similar compounds.
Properties
IUPAC Name |
2-propan-2-yloxyethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-5(2)8-4-3-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVHORRSRJICAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-36-6 | |
| Record name | [2-(propan-2-yloxy)ethyl]hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


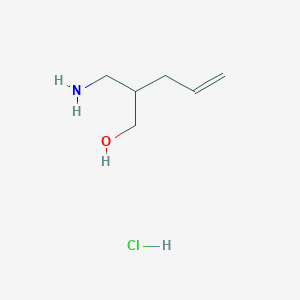
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1377399.png)
![4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377400.png)
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride](/img/structure/B1377401.png)
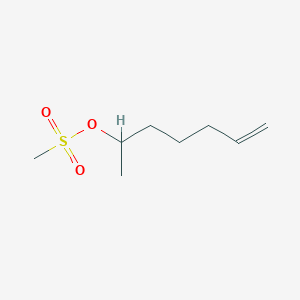
![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)
![4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377404.png)
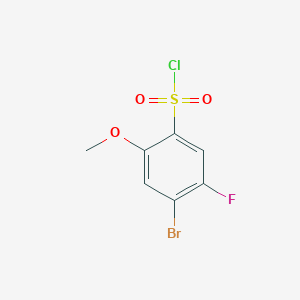

![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)
![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)
![N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B1377410.png)
